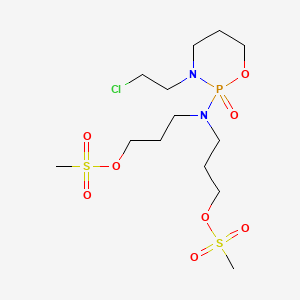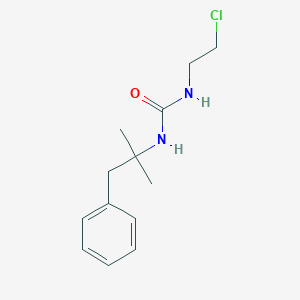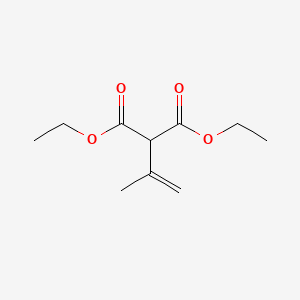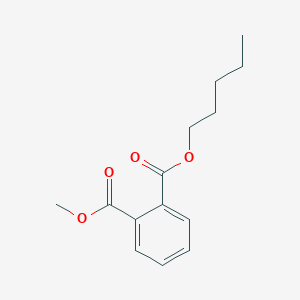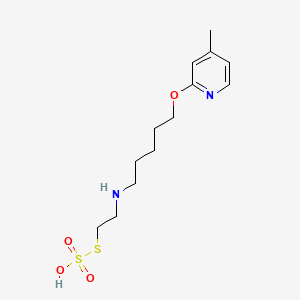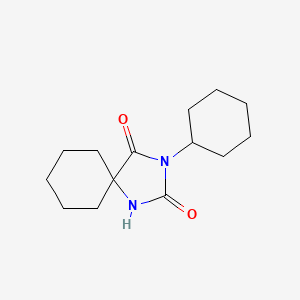
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is a chemical compound with the molecular formula C8H12N2O2. It is also known by several synonyms, including 5,5-pentamethylenehydantoin and cyclohexanespiro-5’-hydantoin . This compound is part of the hydantoin family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione typically involves the reaction of cyclohexanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired spiro compound . Another method involves the Strecker reaction of 4-phenylcyclohexan-1-one with sodium cyanide and methylamine hydrochloride in a mixture of DMSO and water .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . These methods are designed to be high-yield and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: A closely related compound with similar structural features.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Another similar compound with a benzene ring fused to the spiro structure.
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: A methylated derivative of the parent compound.
Uniqueness
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
36027-81-3 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
3-cyclohexyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H22N2O2/c17-12-14(9-5-2-6-10-14)15-13(18)16(12)11-7-3-1-4-8-11/h11H,1-10H2,(H,15,18) |
Clave InChI |
OVFIJWRVBBDTSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=O)C3(CCCCC3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




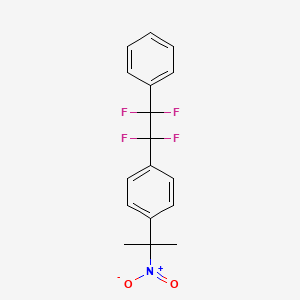
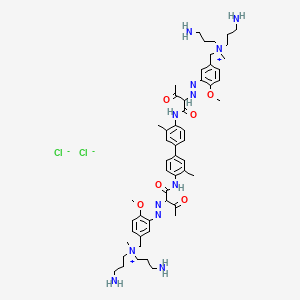
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)

